REACTION_CXSMILES
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[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(OP(N)([NH2:24])=O)C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][C:2]1[N:7]=[C:6]([NH2:24])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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CC1=C(C=CC(N1)=O)C1=CC=CC=C1
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Name
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|
Quantity
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14.4 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)OP(=O)(N)N
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)OC1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated for 19-20 hours at approximately 220°-225° [250]° C
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Duration
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19.5 (± 0.5) h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the reaction mixture was chromatographed over silica gel with ethyl acetate
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Type
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CUSTOM
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Details
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A total of 0.8 gram, of desired product was collected
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Type
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CUSTOM
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Details
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recrystallized from dichloromethane/petroleum ether, m.p. 110°-113° C.
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Name
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Type
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|
Smiles
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CC1=C(C=CC(=N1)N)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |